molecular formula C12H15ClFNO2S B5558302 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide

Cat. No.: B5558302
M. Wt: 291.77 g/mol
InChI Key: LDFMPYYENCBDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C12H15ClFNO2S and its molecular weight is 291.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.0496058 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibitors Development

A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom alongside a cyclohexyl group, akin to 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide, resulted in enhanced COX-2 selectivity and potency, leading to the development of a promising compound, JTE-522, for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Fluorination in Organic Synthesis

Yamamoto et al. (2011) demonstrated the enantiodivergent synthesis of 3'-fluorothalidomide using N-fluorobenzenesulfonimide, showcasing the utility of sulfonamide derivatives in the selective fluorination of organic compounds. This method highlights the role of sulfonamides in synthesizing enantiomerically pure compounds, crucial for drug development and material science (Yamamoto et al., 2011).

Catalysis and Chemical Synthesis

Sulfonamide-substituted phthalocyanines, as investigated by Işci et al. (2014), are designed for potential use as oxidation catalysts. These compounds, including sulfonamide derivatives, exhibit remarkable stability and effectiveness in the oxidation of olefins, underlining sulfonamides' importance in catalysis and synthesis applications (Işci et al., 2014).

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, a target for treating various diseases. The research underscores the therapeutic potential of sulfonamide derivatives in medicinal chemistry (Sapegin et al., 2018).

Mechanism of Action

The mechanism of action for NFSi involves the introduction of fluorine into neutral organic molecules . It is also used to fluorinate nucleophilic substrates .

Safety and Hazards

Please refer to the Material Safety Data Sheet (MSDS) for NFSi for detailed safety and hazard information .

Properties

IUPAC Name

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFMPYYENCBDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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